molecular formula C17H20ClNO B162955 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride CAS No. 133891-86-8

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride

Cat. No. B162955
M. Wt: 289.8 g/mol
InChI Key: ASMPVJOSECQRDB-UHFFFAOYSA-N
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Patent
US05073646

Procedure details

b,c) 1-Diphenylmethyl-3-hydroxy-3-methylazetidine. 12.5 g (117.3 mmol) of 1-chloro-2,3-epoxy-2-methylpropane are added to a solution of 21.5 g (117.3 mmol) of diphenylmethylamine dissolved in 50 ml of methanol, and the mixture is left for 3 days at room temperature and subsequently for 3 days under reflux. The methanol is evaporated off under reduced pressure, the resulting solid is washed with acetone and filtered off, and 28.8 g (85%) of 1-diphenylmethyl-3-hydroxy-3-methylazetidine hydrochloride, melting point 187°-197° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:11][C:10]([OH:13])([CH3:12])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20]CC1(C)OC1.C1(C(N)C2C=CC=CC=2)C=CC=CC=1>CO>[ClH:20].[C:14]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:11][C:10]([OH:13])([CH3:12])[CH2:9]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)(C)O)C1=CC=CC=C1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
ClCC1(CO1)C
Name
Quantity
21.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated off under reduced pressure
WASH
Type
WASH
Details
the resulting solid is washed with acetone
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(N1CC(C1)(C)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.